molecular formula C9H12O3 B14684086 1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester CAS No. 25017-79-2

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester

Cat. No.: B14684086
CAS No.: 25017-79-2
M. Wt: 168.19 g/mol
InChI Key: VIKYPMJFVSDSPN-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and contains both a carboxylic acid ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of 3-oxo-1-cyclohexenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester involves its interaction with various molecular targets. The ester and ketone functional groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-carboxylic acid: Lacks the ester group but shares the cyclohexene and carboxylic acid functionalities.

    3-Oxo-1-cyclohexanecarboxylic acid: Contains a similar ketone group but differs in the position of the carboxylic acid.

    1-Cyclohexene-1-carboxaldehyde, 5,5-dimethyl-3-oxo-: Contains an aldehyde group instead of an ester.

Uniqueness

1-Cyclohexene-1-carboxylic acid, 3-oxo-, ethyl ester is unique due to the presence of both an ester and a ketone group within the same molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

25017-79-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3-oxocyclohexene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h6H,2-5H2,1H3

InChI Key

VIKYPMJFVSDSPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)CCC1

Origin of Product

United States

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